2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride

Description

Structural Overview and Nomenclature

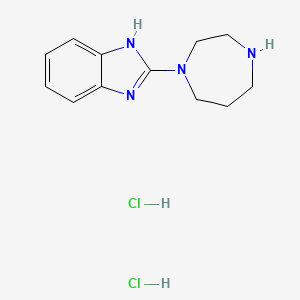

The compound 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride presents a complex heterocyclic architecture that merges two distinct ring systems into a single molecular framework. The molecular formula C₁₂H₁₈Cl₂N₄ indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, two chloride ions, and four nitrogen atoms, resulting in a molecular weight of 289.20 grams per mole. This structural composition reflects the compound's dual nature, incorporating both the benzimidazole core and the diazepane substituent. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the primary heterocyclic system is identified as 1H-1,3-benzodiazole, with the diazepane moiety designated as a substituent at the 2-position. Alternative naming conventions include 2-(1,4-diazepan-1-yl)-1H-benzimidazole dihydrochloride, reflecting the historical preference for benzimidazole nomenclature over benzodiazole terminology.

The structural framework consists of a benzimidazole core, which represents a bicyclic compound formed by the fusion of benzene and imidazole rings. Benzimidazole, also known as 1H-benzimidazole and 1,3-benzodiazole, consists of a benzene ring fused with a five-membered imidazole ring and is recognized as an important heterocyclic pharmacophore. The attached diazepane ring is a seven-membered heterocyclic structure containing two nitrogen atoms in the 1,4-positions, chemically represented as 1,4-diazacycloheptane with the formula (CH₂)₅(NH)₂. This seven-membered ring system exists as a colorless oily liquid that demonstrates solubility in polar solvents and has been extensively studied as a chelating ligand. The dihydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for research applications and pharmaceutical development.

The three-dimensional molecular architecture reveals specific conformational preferences that influence both chemical reactivity and biological activity. The benzimidazole system maintains planarity due to its aromatic character, while the diazepane ring adopts a chair-like conformation typical of seven-membered aliphatic rings. The nitrogen atoms within both ring systems serve as potential coordination sites for metal complexation and hydrogen bonding interactions. The dihydrochloride salt formation occurs through protonation of the basic nitrogen centers, resulting in enhanced water solubility and improved crystalline properties for isolation and characterization purposes.

Historical Development in Heterocyclic Chemistry

The historical development of compounds containing benzimidazole and diazepane frameworks traces back to pivotal discoveries in vitamin research and heterocyclic chemistry. Benzimidazole chemistry emerged from vitamin B₁₂ research when scientists discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂, and some of its derivatives possessed vitamin B₁₂-like activity. This breakthrough occurred in the 1940s when Brink and colleagues first identified this connection, leading to extensive exploration of the benzimidazole nucleus for numerous biological activities. The first investigation of benzimidazole biological activity was reported in 1944, when researchers speculated that benzimidazole could act similarly to purines in providing biological responses.

The systematic study of benzimidazole derivatives gained momentum throughout the subsequent decades as researchers recognized their potential as privileged structures in heterocyclic chemistry. Through years of research, benzimidazole emerged as an important heterocyclic system due to its existence in diverse biologically active compounds, including antiparasitics, antimicrobials, antivirals, antifungals, anticonvulsants, antihypertensives, antihistaminics, analgesics, anti-inflammatory agents, anticancers, anticoagulants, and proton pump inhibitors. The development of various therapeutic agents containing benzimidazole moieties, such as albendazole, mebendazole, thiabendazole as antihelmintics, enviradine as antiviral, omeprazole and lansoprazole as proton pump inhibitors, and candesartan cilexitil and telmisartan as antihypertensives, demonstrated the versatility of this heterocyclic framework.

Parallel developments in diazepane chemistry contributed to the understanding of seven-membered nitrogen-containing heterocycles. The synthesis and characterization of 1,4-diazepane derivatives revealed their utility as chelating ligands and their incorporation into pharmaceutical compounds. Notable pharmaceutical applications include fasudil, bunazosin, homochlorcyclizine, and homopipramol, which utilize the 1,4-diazacycloheptane framework in their molecular structures. Recent advances in diazepane chemistry have focused on the development of hexadentate chelators suitable for coordination of radiometals, with compounds such as N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amine being produced via one-pot synthesis methods. These synthetic approaches involve carbonyl amine condensation followed by reductive amination with sodium borohydride, demonstrating the evolving sophistication of diazepane modification strategies.

The convergence of benzimidazole and diazepane chemistry represents a modern approach to heterocyclic drug design, where multiple pharmacophores are combined within single molecular entities. This hybrid approach reflects contemporary medicinal chemistry strategies that seek to optimize pharmacological profiles through structural modifications that preserve beneficial properties while introducing new functionalities. The development of 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride exemplifies this evolutionary process in heterocyclic chemistry, representing decades of accumulated knowledge in both benzimidazole and diazepane research domains.

Significance in Medicinal and Organic Chemistry Research

The significance of 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride in medicinal and organic chemistry research stems from its incorporation of two highly valued heterocyclic frameworks, each possessing distinct pharmacological advantages. Benzimidazole is regarded as a privileged structure in heterocyclic chemistry due to its association with a wide range of biological activities, making it an important lead compound owing to its inherent properties and therapeutic action. The diverse therapeutic applications of benzimidazole derivatives include antiulcer, antihelmintic, antipsychotic, antiprotozoal, and antifungal activities, demonstrating the broad spectrum of pharmacological potential inherent in this heterocyclic system. This privileged status has encouraged medicinal chemists to synthesize large numbers of novel therapeutic agents incorporating benzimidazole moieties, resulting in numerous clinically approved medications.

The 1,4-diazepane component contributes additional pharmacological significance through its demonstrated utility in pharmaceutical applications and its capacity to serve as a chelating ligand. The seven-membered diazepane ring system offers unique conformational flexibility compared to smaller ring systems, potentially allowing for enhanced receptor binding and improved pharmacokinetic properties. Recent research has highlighted the potential of diazepane derivatives in developing hexadentate chelators suitable for radiometal coordination, particularly for applications involving gallium-68, which has important implications for diagnostic imaging and therapeutic radiopharmaceuticals. The ability to produce these chelators through one-pot synthesis methods demonstrates the practical utility of diazepane chemistry in advancing pharmaceutical research.

The combination of benzimidazole and diazepane frameworks within a single molecular entity represents an innovative approach to drug design that leverages the complementary properties of both heterocyclic systems. This hybrid structure potentially combines the proven pharmacological activity of benzimidazole with the chelating capabilities and conformational flexibility of diazepane, creating opportunities for novel therapeutic applications. The dihydrochloride salt formation enhances the research utility of this compound by improving its solubility and stability characteristics, facilitating both synthetic manipulations and biological evaluations.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₁₈Cl₂N₄ | Indicates hybrid heterocyclic structure |

| Molecular Weight | 289.20 g/mol | Optimal range for pharmaceutical applications |

| Heterocyclic Systems | Benzimidazole + Diazepane | Combines two privileged structures |

| Salt Form | Dihydrochloride | Enhanced solubility and stability |

| Nitrogen Content | 4 atoms | Multiple sites for biological interactions |

Contemporary research directions emphasize the development of novel chemotherapeutic agents containing benzimidazole moieties, with particular focus on structural modifications that enhance therapeutic efficacy while minimizing adverse effects. The incorporation of diazepane substituents represents one such modification strategy, potentially offering improved pharmacological profiles through enhanced receptor selectivity or altered pharmacokinetic properties. The ongoing investigation of heterocyclic compounds in medicinal chemistry continues to reveal new therapeutic opportunities, with hybrid structures like 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride serving as important research tools for understanding structure-activity relationships and developing next-generation pharmaceutical agents.

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.2ClH/c1-2-5-11-10(4-1)14-12(15-11)16-8-3-6-13-7-9-16;;/h1-2,4-5,13H,3,6-9H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBCIPBOJYKKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=CC=CC=C3N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzodiazole Core

Reaction Type: Cyclization of o-phenylenediamine with suitable nitro- or amino-substituted carboxylic acids or derivatives.

- Starting Material: o-Phenylenediamine.

- Reagents: Nitro-substituted carboxylic acids or their derivatives, such as nitrobenzoyl chlorides.

- Conditions: Typically, reflux in an inert solvent like polyphosphoric acid (PPA) or acetic acid under controlled temperature (~100-150°C).

- Outcome: Formation of the benzodiazole ring via intramolecular cyclization, yielding the benzodiazole core with a nitro group at the 5-position (for derivatives like the nitro-substituted benzodiazole).

Reference: The synthesis route aligns with methods described in patent TW201502124A, which details benzimidazole derivatives' synthesis involving cyclization of o-phenylenediamine derivatives.

Conversion to Dihydrochloride Salt

Reaction Type: Acid-base salt formation.

- Dissolve the free base in a minimal amount of water or ethanol.

- Add hydrochloric acid (HCl) gas or aqueous HCl solution dropwise.

- Stir the mixture at room temperature to facilitate salt formation.

- Isolate the precipitated dihydrochloride salt via filtration.

- Purify by recrystallization from suitable solvents such as ethanol or acetone.

Outcome: The dihydrochloride form enhances the compound's solubility in aqueous media, which is critical for biological applications.

Optimization and Purification

- Purification Techniques: Recrystallization, chromatography (e.g., flash chromatography), and washing with cold solvents.

- Yield Optimization: Precise control of reaction temperatures, reagent stoichiometry, and reaction times, as well as the use of inert atmospheres to prevent oxidation.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Purpose | References |

|---|---|---|---|---|---|

| 1. Benzodiazole core synthesis | Cyclization | o-Phenylenediamine + Nitro acid derivatives | Reflux in PPA or acetic acid | Core formation | TW201502124A |

| 2. Diazepane ring attachment | Nucleophilic substitution | Diazepane derivatives + benzodiazole intermediate | Reflux in DMF with base | Ring attachment | Patent literature |

| 3. Salt formation | Acid-base reaction | HCl gas or aqueous HCl | Room temperature | Salt conversion | Standard protocol |

Research Findings and Notes:

- The synthesis of benzodiazole derivatives often employs cyclization of o-phenylenediamine with nitro- or amino-functionalized acids under acidic or thermal conditions.

- Introduction of the diazepane ring is achieved via nucleophilic substitution, with reaction conditions optimized for high yield and purity.

- Salt formation is straightforward but critical for solubility, especially for biological applications.

- The process parameters, such as temperature, solvent choice, and reagent purity, significantly influence the overall yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the diazepane or benzodiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride exhibits various biological activities:

- Antidepressant Activity : Compounds with similar structures have been evaluated for their effects on monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Some derivatives have shown promising results in reducing immobility time in forced swim tests, indicating potential antidepressant effects .

- Anxiolytic Properties : The benzodiazole and diazepane components are known for their anxiolytic effects. Studies have suggested that derivatives of this compound may act as effective anxiolytics by modulating neurotransmitter systems .

Neuropharmacology

The compound's unique structure may facilitate its use in neuropharmacological studies. It can be explored as a lead compound for developing drugs targeting neurodegenerative diseases complicated by depression. Its interactions with neurotransmitter receptors could provide insights into new therapeutic strategies .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride:

- Study on Antidepressant Activity : A series of derivatives were synthesized and tested for their inhibitory potency against MAO and cholinesterase enzymes. The results indicated that some compounds exhibited significant inhibitory activity, suggesting potential as antidepressants .

- Evaluation of Anxiolytic Effects : In vivo studies demonstrated that certain derivatives reduced anxiety-like behavior in animal models, supporting their potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or bind to specific receptors in the body. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride and related compounds:

Structural and Functional Insights

Core Heterocycle Modifications :

- The benzodiazole core in the target compound differs from benzo[d]thiazole (e.g., CAS: 1310239-62-3) by replacing sulfur with a second nitrogen atom. This alteration reduces lipophilicity and may influence binding affinity to targets like GABA receptors .

- Substitution with a nitro group (CAS: 1461707-26-5) introduces redox-sensitive properties, enabling applications in targeted drug delivery systems .

Salt Form and Solubility: Dihydrochloride salts (e.g., CAS: 1240526-56-0) exhibit superior aqueous solubility compared to non-salt analogs like CAS: 1310239-62-3, making them preferable for in vitro assays .

Pharmacological Potential: Fluorinated derivatives (e.g., CAS: 1310239-62-3) demonstrate enhanced blood-brain barrier penetration, a trait critical for neuroactive compounds . The benzonitrile analog (CAS: 199672-34-9) shows promise in kinase inhibition due to its nitrile group’s ability to form reversible covalent bonds with cysteine residues .

Research Findings and Limitations

Computational Docking Studies :

- AutoDock Vina and AutoDock4 (cited in and ) are widely used to predict binding modes of diazepane derivatives. For example, the diazepane ring in CAS: 1240526-56-0 may adopt a chair conformation, optimizing interactions with hydrophobic pockets in enzyme active sites .

Synthetic Challenges :

- Deprotection steps using HCl (e.g., in ) are critical for generating dihydrochloride salts but risk side reactions such as hydrolysis of sensitive functional groups .

Gaps in Data: Limited experimental data (e.g., IC₅₀ values, pharmacokinetic profiles) are available for these compounds, highlighting the need for further in vivo validation.

Biological Activity

Overview

2-(1,4-Diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure combining a diazepane ring and a benzodiazole moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H16N4·2HCl

- Molar Mass : 252.75 g/mol

- CAS Number : 1240526-56-0

The biological activity of 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group in its structure can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the diazepane ring may modulate the activity of specific receptors or enzymes, contributing to its therapeutic potential.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride exhibit significant antimicrobial activity. For instance, studies have shown that benzodiazole derivatives can inhibit the growth of various bacteria and fungi. The exact mechanism involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Properties

The compound has been explored for its anticancer potential. In vitro studies have demonstrated that related benzodiazole derivatives possess cytotoxic effects against several cancer cell lines. For example:

These studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Neuropharmacological Effects

Given the presence of the diazepane moiety, this compound may also exhibit neuropharmacological effects. Diazepam-like compounds are known for their anxiolytic and sedative properties. Preliminary studies indicate that derivatives can influence GABAergic neurotransmission, potentially providing therapeutic benefits in anxiety disorders.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities related to benzodiazole derivatives:

- Synthesis and Screening : A study synthesized various benzodiazole derivatives and screened them for antimicrobial and anticancer activities. The results indicated that certain modifications significantly enhanced their potency against specific cancer cell lines .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the benzodiazole core can dramatically influence biological activity. For example, introducing electron-withdrawing groups has been shown to increase cytotoxicity against leukemia cell lines .

- In Vivo Studies : Although most current research is focused on in vitro assays, there is a growing interest in evaluating these compounds in animal models to better understand their pharmacokinetics and therapeutic efficacy.

Q & A

What are the established synthetic protocols for 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride, and what analytical techniques are critical for confirming its structural integrity?

Answer:

Synthesis typically involves cyclocondensation reactions between benzodiazole precursors and diazepane derivatives under reflux conditions. A general method includes dissolving reactants in absolute ethanol with catalytic glacial acetic acid, followed by refluxing for 4–6 hours and subsequent solvent evaporation under reduced pressure . Purification via recrystallization or column chromatography is essential to isolate the dihydrochloride salt. Key analytical techniques include:

- NMR spectroscopy (1H/13C) to confirm substitution patterns and hydrogen bonding.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% threshold for pharmacological studies) .

What primary pharmacological targets are hypothesized for this compound based on structural analogs?

Answer:

The diazepane and benzodiazole moieties suggest potential interactions with GABAA receptors (common in benzodiazepines) or kinase enzymes. Structural analogs like diazepam (a GABAA modulator) and imidazole-derived compounds (kinase inhibitors) guide hypotheses . Initial assays should include:

- Radioligand binding assays for GABAA affinity.

- Kinase inhibition profiling using ATP-competitive assays.

- In vitro cytotoxicity screening (e.g., IC50 in cancer cell lines) .

How can factorial design be applied to optimize the synthesis parameters of this compound?

Answer:

Factorial design allows systematic variation of factors like temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example:

- 2<sup>k</sup> factorial design tests two levels (high/low) of each factor (e.g., temperature: 80°C vs. 100°C; solvent: ethanol vs. DMF).

- Response surface methodology (RSM) refines interactions between variables to maximize yield and purity .

Post-optimization validation via HPLC and kinetic studies ensures reproducibility .

What methodologies are recommended for assessing the compound's stability under varying physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions. Monitor degradation via HPLC-MS to identify breakdown products .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability.

- pH-dependent solubility assays in simulated gastric/intestinal fluids (e.g., pH 1.2 and 6.8 buffers) predict oral bioavailability .

How can discrepancies in reported biological activity data across studies be systematically resolved?

Answer:

- Meta-analysis : Aggregate data from multiple studies to identify outliers or trends. Variables like cell line heterogeneity (e.g., HEK-293 vs. HeLa) or assay protocols (e.g., endpoint vs. real-time monitoring) must be standardized .

- Dose-response curve re-evaluation : Ensure consistent IC50 calculations (e.g., using nonlinear regression models like Hill equation).

- Theoretical alignment : Reconcile findings with established mechanisms (e.g., GABAA allosteric modulation vs. off-target kinase effects) .

How should researchers align their experimental design with a theoretical framework to investigate this compound’s mechanism of action?

Answer:

- Hypothesis-driven design : Start with a receptor-targeted hypothesis (e.g., GABAA modulation) and select assays (e.g., patch-clamp electrophysiology) .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in GABAA or kinase active sites. Cross-validate with mutagenesis studies .

- Pathway analysis : Integrate omics data (e.g., transcriptomics) to identify downstream effects on apoptosis or neurotransmission pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.